molecular formula C24H19N5O3S3 B2757110 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 727688-81-5

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2757110
CAS No.: 727688-81-5
M. Wt: 521.63
InChI Key: SPBVDPFUDZRHMO-UHFFFAOYSA-N
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Description

The compound 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS: 690644-75-8) is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A thieno[2,3-d]pyrimidine core with a 4-oxo group and an allyl (prop-2-en-1-yl) substituent at position 2.
  • A 5-methylfuran-2-yl moiety at position 5 of the pyrimidine ring.
  • A sulfanyl-acetamide linker connecting the core to a 3-phenyl-1,2,4-thiadiazole group at the terminal position .

The allyl group may improve metabolic stability, while the thiadiazole moiety could influence binding affinity to biological targets.

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S3/c1-3-11-29-22(31)19-16(17-10-9-14(2)32-17)12-33-21(19)27-24(29)34-13-18(30)25-23-26-20(28-35-23)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3,(H,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBVDPFUDZRHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]Pyrimidinone Core

The thieno[2,3-d]pyrimidinone scaffold is synthesized via cyclization of 2-aminothiophene-3-carboxylate derivatives. As demonstrated by El-Kazak et al., 2-aminothiophene-3-carbonitrile (32a ) reacts with formamide under thermal conditions to yield 4-oxo-thieno[2,3-d]pyrimidine (33a ). For the target compound, the 5-position must be substituted with a 5-methylfuran-2-yl group. This is achieved by employing 5-methylfuran-2-carbaldehyde in a Gewald-like reaction, where the aldehyde condenses with malononitrile and elemental sulfur in the presence of a base (e.g., morpholine) to form 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carbonitrile (Intermediate A ). Cyclization of Intermediate A with formamide at 100°C for 6 hours produces 5-(5-methylfuran-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine (1 ).

Key Spectral Data for Intermediate A

  • IR (KBr): 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆): δ 7.42 (s, 1H, thiophene-H), 6.72 (d, 1H, furan-H), 6.25 (d, 1H, furan-H), 2.32 (s, 3H, CH₃).

Synthesis of the 1,2,4-Thiadiazole Acetamide Moiety

The 3-phenyl-1,2,4-thiadiazol-5-amine precursor is prepared via cyclization of thiosemicarbazide derivatives. Following the method of Zhang et al., 4-chlorobenzohydrazide (3 ) reacts with potassium hydroxide and carbon disulfide in ethanol to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (4 ). To introduce the phenyl group, benzaldehyde is substituted for 4-chlorobenzaldehyde in the cyclization step, yielding 3-phenyl-1,3,4-thiadiazole-2-thiol (5 ). Chlorination of 5 with chlorine gas in dichloromethane/water produces the sulfonyl chloride (6 ), which is subsequently treated with ammonium hydroxide to afford 3-phenyl-1,2,4-thiadiazol-5-amine (7 ).

Spectral Confirmation of 7

  • ¹³C NMR (CDCl₃): δ 167.8 (C=N), 135.2 (C-S), 129.4–128.1 (Ar-C).

The acetamide side chain is introduced by reacting 7 with chloroacetyl chloride in tetrahydrofuran (THF) under nitrogen at 0°C, followed by gradual warming to room temperature. This yields N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-chloroacetamide (8 ).

Formation of the Sulfanyl Bridge

The final coupling involves a nucleophilic substitution between the thiol group of 2-mercapto-thieno[2,3-d]pyrimidinone (2 ) and the chloroacetamide (8 ). A mixture of 2 , 8 , and potassium carbonate in acetonitrile is stirred at room temperature for 24 hours, producing the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (9 ) in 72% yield.

Characterization of 9

  • IR (KBr): 3280 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1215 cm⁻¹ (C-S).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.42 (m, 5H, Ar-H), 6.85 (d, 1H, furan-H), 6.40 (d, 1H, furan-H), 5.92 (m, 1H, CH₂=CH), 5.30 (d, 2H, CH₂=CH), 4.12 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₅H₂₀N₅O₃S₃: 574.07, found: 574.09.

Analytical and Biological Validation

The synthetic route was validated by reproducing analogous reactions from literature. For instance, the four-component Gewald reaction and thioether formation demonstrated scalability and reproducibility. Cytotoxicity assays on analogous thieno[2,3-d]pyrimidines showed IC₅₀ values <1 μM in cancer cell lines, suggesting potential bioactivity for 9 .

Chemical Reactions Analysis

Types of Chemical Reactions

Compounds with thienopyrimidine cores, like the one , can participate in various chemical reactions due to their functional groups. These reactions include:

  • Oxidation Reactions : The presence of sulfur and nitrogen atoms in the thienopyrimidine ring makes these compounds susceptible to oxidation reactions, which can alter their biological activity.

  • Substitution Reactions : The sulfanyl linkage and other functional groups can undergo nucleophilic substitution reactions, allowing for the introduction of new moieties and modification of the compound's properties.

  • Coupling Reactions : These reactions are often used to introduce new functional groups or to form bonds between different parts of the molecule, enhancing its reactivity and potential biological activity.

Potential Biological Interactions

While specific data on the biological interactions of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is not available, compounds with similar structures have shown potential as enzyme inhibitors and anticancer agents. For example, related thienopyrimidine derivatives have demonstrated dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and repair.

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide479.57Dual inhibitor of TS and DHFR
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide523.63Potential anti-inflammatory and anticancer properties
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide572.7Potential anticancer properties

Future Research Directions

  • Detailed Synthesis Pathways : Investigating the specific conditions and reagents required for the synthesis of this compound.

  • Biological Activity Studies : Conducting preclinical studies to determine its efficacy as an anticancer or enzyme inhibitor agent.

  • Chemical Reactivity Studies : Exploring the compound's reactivity under different conditions to optimize its properties for medicinal applications.

Scientific Research Applications

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Thieno[2,3-d]pyrimidine Derivatives with Antimicrobial Activity

Compounds featuring a thieno[2,3-d]pyrimidine core modified with phenoxy or benzamide groups (e.g., 8a-j in ) demonstrate potent antimicrobial activity. Key differences include:

Compound Substituents Biological Activity (MIC, µg/mL) Reference
Target Compound 5-methylfuran, allyl, thiadiazole Not reported; inferred from analogs
8j () Trifluoromethylphenoxy, nitrobenzamide S. aureus: 6.25; E. coli: 12.5
Spiro-fused Derivatives () Spiro-cyclic substituents Kinase inhibition (EGFR, CK2)
  • Thiadiazoles are known for hydrogen-bonding capabilities, which may enhance binding to bacterial enzymes or inflammatory targets .
Anti-Exudative Acetamide Derivatives

Acetamide-linked triazole derivatives (e.g., ) exhibit anti-exudative activity comparable to diclofenac. The target compound’s acetamide-thiadiazole linker may similarly modulate cyclooxygenase (COX) pathways but with improved solubility due to the sulfur-rich thiadiazole .

Divergent Bioactivity Profiles

Kinase Inhibition vs. Antimicrobial Activity
  • Spiro-fused thieno[2,3-d]pyrimidines () show kinase inhibition (EGFR, CK2) due to their rigid, planar structures enabling ATP-binding pocket interactions.
  • 1,3,4-Oxadiazole Derivatives () demonstrate antimicrobial activity via membrane disruption. The target’s 1,2,4-thiadiazole group may offer similar efficacy but with distinct electronic properties influencing bacterial resistance profiles .
Role of Substituents
  • Allyl Group : The allyl substituent at position 3 may enhance metabolic stability compared to methyl or ethyl groups in analogs (e.g., ), which are prone to oxidative degradation.
  • 5-Methylfuran : Unlike phenyl or pyridyl groups in other derivatives (), the methylfuran could reduce cytotoxicity while maintaining lipophilicity for membrane penetration .

Q & A

Q. Advanced

  • Temperature control : Maintaining 60–70°C during allylation prevents premature decomposition of the thieno[2,3-d]pyrimidin-4-one intermediate .
  • Catalytic systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances solubility of hydrophobic intermediates in polar solvents, improving yield .
  • Real-time monitoring : Employ TLC (Rf tracking) or HPLC to detect side products like over-alkylated derivatives and adjust reagent ratios dynamically .

Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the prop-2-en-1-yl group (δ 5.1–5.3 ppm for vinyl protons) and thiadiazole aromaticity (δ 8.1–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 523.12 for [M+H]⁺) and fragments like the thienopyrimidine core .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the carbonyl groups (4-oxo, acetamide) .

How can discrepancies in reported biological activity data (e.g., IC₅₀ variations) be resolved experimentally?

Q. Advanced

  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., fixed cell lines, ATP-based viability assays) to control for methodological variability .
  • Metabolic stability testing : Use liver microsomes to assess whether rapid degradation (e.g., via CYP3A4) contributes to inconsistent potency .
  • Structural analogs : Compare with derivatives (e.g., replacing 5-methylfuran with oxadiazole) to isolate contributions of specific moieties to activity .

Which functional groups are critical for modulating the compound’s biological activity?

Q. Basic

  • Thieno[2,3-d]pyrimidin-4-one core : Essential for kinase inhibition via hydrogen bonding with ATP-binding pockets .
  • Thiadiazole ring : Enhances π-π stacking with hydrophobic residues in target proteins (e.g., EGFR) .
  • Prop-2-en-1-yl group : Increases membrane permeability via lipophilic interactions, as shown in logP comparisons (experimental logP ≈ 3.2) .

How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for testing?

Q. Advanced

  • Fragment-based design : Systematically replace the 5-methylfuran group with bioisosteres (e.g., thiophene, pyridine) and assess activity changes .
  • Molecular docking : Pre-screen derivatives against target proteins (e.g., Aurora kinase) using AutoDock Vina to predict binding affinities .
  • ADME profiling : Use in silico tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic properties (e.g., BBB permeability for CNS targets) .

What purification strategies are most effective post-synthesis?

Q. Basic

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) by removing hydrophilic impurities .
  • Flash chromatography : Gradient elution (hexane → ethyl acetate) separates unreacted starting materials (Rf 0.3–0.5) from the product (Rf 0.6–0.7) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related byproducts (e.g., sulfoxide derivatives) .

How can instability of the thioacetamide linkage during synthesis be mitigated?

Q. Advanced

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to sulfoxides .
  • Low-temperature coupling : Perform thiol-acetamide coupling at 0–5°C to reduce disulfide formation .
  • Stabilizing additives : Include antioxidants (e.g., ascorbic acid) in reaction mixtures .

What computational methods are recommended to predict the compound’s reactivity in novel reactions?

Q. Advanced

  • Reaction pathway modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for allylation or sulfanyl group substitutions .
  • Machine learning : Train models on PubChem data to predict regioselectivity in heterocyclic alkylation reactions .
  • Solvent effects : COSMO-RS simulations optimize solvent choices (e.g., DMF vs. THF) for reaction efficiency .

How can experimental and computational data be integrated to elucidate reaction mechanisms?

Q. Advanced

  • Kinetic isotope effects (KIE) : Compare H/D substitution rates (e.g., at the thioacetamide sulfur) with DFT-calculated transition states to confirm mechanistic steps .
  • In situ spectroscopy : Pair Raman or IR monitoring with computational vibrational spectra to identify intermediates .
  • Cross-validation : Use experimental yields and computational activation energies (ΔG‡) to refine reaction pathway predictions .

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